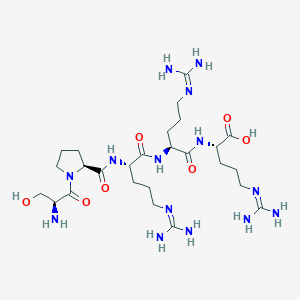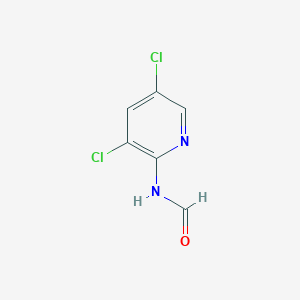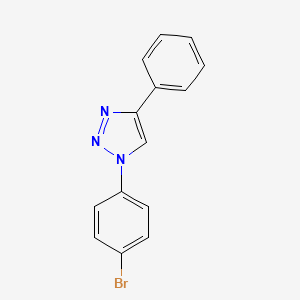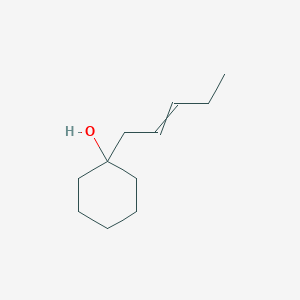![molecular formula C28H29N3 B15159475 1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]- CAS No. 653573-62-7](/img/structure/B15159475.png)
1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a diphenylethenyl and a piperidinyl ethyl substituent, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]- typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Diphenylethenyl Group: This step may involve a Wittig reaction or a similar olefination process to introduce the diphenylethenyl moiety.
Attachment of the Piperidinyl Ethyl Group: This can be done through nucleophilic substitution or reductive amination, where the piperidine ring is attached to the ethyl chain.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to fully saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]- likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially disrupting normal cellular processes. The diphenylethenyl and piperidinyl ethyl groups may enhance binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole core.
1-(2-Piperidinyl)ethylbenzimidazole: A compound with a piperidinyl ethyl group but lacking the diphenylethenyl moiety.
Uniqueness
1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]- is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to simpler benzimidazole derivatives.
Propiedades
Número CAS |
653573-62-7 |
|---|---|
Fórmula molecular |
C28H29N3 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-(2,2-diphenylethenyl)-1-(2-piperidin-1-ylethyl)benzimidazole |
InChI |
InChI=1S/C28H29N3/c1-4-12-23(13-5-1)25(24-14-6-2-7-15-24)22-28-29-26-16-8-9-17-27(26)31(28)21-20-30-18-10-3-11-19-30/h1-2,4-9,12-17,22H,3,10-11,18-21H2 |
Clave InChI |
DQXHTBMNZGYLMP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)

![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)


![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)


